N,N-Diethylformamide
Overview
Description
N,N-Diethylformamide is an organic compound with the chemical formula C5H11NO. It is a derivative of formamide where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is a colorless liquid with a faint amine-like odor and is known for its use as a solvent and reagent in various chemical reactions.
Mechanism of Action
Target of Action
N,N-Diethylformamide (DEF) is primarily used as an industrial solvent . It has been claimed to have HIV protease inhibitory action , suggesting that it may interact with the HIV protease enzyme, which is crucial for the life cycle of the HIV virus .
Mode of Action
As a solvent, def likely interacts with its targets by dissolving or suspending them during chemical transformations . When acting as an HIV protease inhibitor, DEF would theoretically bind to the active site of the HIV protease enzyme, preventing it from cleaving polyprotein precursors, a necessary step in the replication of the virus .
Biochemical Pathways
Given its use as a solvent in chemical reactions, it can be inferred that def may be involved in various biochemical reactions where it acts as a medium for the reaction to occur . In the context of HIV protease inhibition, DEF would affect the viral replication pathway of HIV .
Result of Action
The result of DEF’s action largely depends on its application. As a solvent, DEF facilitates chemical reactions by dissolving or suspending reactants . When used as an HIV protease inhibitor, DEF could potentially inhibit the replication of the HIV virus, thereby reducing viral load and slowing disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylformamide can be synthesized through the reaction of diethylamine with methyl formate under atmospheric pressure. The reaction typically proceeds as follows: [ \text{HCOOCH}_3 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{HCON(C}_2\text{H}_5\text{)}_2 + \text{CH}_3\text{OH} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but is optimized for large-scale production. This includes controlling the temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-diethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Diethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylformamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in the synthesis of metal-organic frameworks and other complex organic compounds.
Biology: It is used in the preparation of various biological assays and as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Dimethylformamide: Similar in structure but with methyl groups instead of ethyl groups. It is also a widely used solvent and reagent.
N,N-Dimethylacetamide: Similar in structure but with an acetamide group instead of a formamide group. It is used in similar applications as N,N-Diethylformamide.
Uniqueness: this compound is unique due to its specific ethyl group substitutions, which can influence its reactivity and solubility properties compared to its dimethyl counterparts. This makes it suitable for specific reactions and applications where other formamides may not be as effective.
Properties
IUPAC Name |
N,N-diethylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKHGWARZSWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020463 | |
Record name | Diethylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | N,N-Diethylformamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
617-84-5 | |
Record name | Diethylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIETHYLFORMAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4BLP8BN9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Diethylformamide?
A1: The molecular formula of this compound is C5H11NO, and its molecular weight is 101.15 g/mol.
Q2: Are there any studies on the vibrational spectra of this compound?
A2: Yes, Raman and infrared spectra, along with Raman polarization measurements, have been conducted on this compound. These studies also performed a normal coordinate analysis using a modified valence force field to make unambiguous vibrational assignments. []
Q3: Can this compound be used in the synthesis of porous metal-organic frameworks incorporating magnesium?
A4: Yes, this compound has been successfully used in the synthesis of Mg3(NDC)3(DEF)4, the first reported porous metal-organic framework containing magnesium ions. The compound demonstrates a framework analogous to a similar structure incorporating zinc ions. [, ]
Q4: What role does this compound play in the synthesis of this compound from CO2, H2, and diethylamine using a ruthenium silica hybrid aerogel catalyst?
A5: this compound serves as both a reactant and a solvent in this reaction. The mesoporous ruthenium silica hybrid aerogel catalyst demonstrates high activity and 100% selectivity for this compound formation. []
Q5: How does the presence of this compound affect the CO2 sorption properties of the 3D In-MOF (Et2NH2)[In(2,6-NDC)2]·2H2O·DEF?
A6: In this In-MOF structure, this compound acts as a guest molecule within the framework. The evacuated framework demonstrates significant CO2 sorption capacity, and DFT calculations reveal that the binding energies for CO2 adsorption are influenced by the micropore dimensions. []
Q6: Can you describe the interaction of molybdenum pentachloride with this compound?
A7: The reaction of MoCl5 with this compound in a 1:2 molar ratio results in the formation of the chloroiminium salt [ClCH=NEt(2)][Mo(O)Cl(4){O=C(H)NEt(2)}]. This reaction highlights the reactivity of this compound with metal halides. []
Q7: How does this compound participate in reactions with organostannyl compounds?
A8: Research shows that the reaction of trimethylstannyldiethylamine with chloral yields this compound and trimethylstannyltrichloromethide. This reaction exemplifies the potential of organostannyl compounds to generate this compound as a product. []
Q8: Can this compound act as a ligand in coordination polymers?
A9: Yes, this compound can act as a coordinating solvent molecule in the formation of coordination polymers. In the layered coordination polymer UZAR-S12, lattice and coordinated N,N-Dimethylformamide can be reversibly exchanged with this compound, leading to an expansion of the framework. []
Q9: How does this compound affect the structure of lanthanide coordination polymers?
A10: this compound plays a role as a coordinating solvent in the crystallization of lanthanide coordination polymers. In a series of lanthanide compounds based on the H4bcpb ligand, this compound occupies coordination sites on the lanthanide ions. []
Q10: What is the enthalpy of formation of MOF-5 from zinc oxide, 1,4-benzenedicarboxylic acid, and this compound?
A11: The enthalpy of formation of MOF-5 containing occluded this compound is reported as 78.64 ± 2.95 kJ· for the as-made form. This study provided the first experimental thermodynamic analysis of a metal-organic framework. []
Q11: Has the solubility of CO2 in Brønsted acidic ionic liquids derived from this compound been investigated?
A12: Yes, researchers have investigated CO2 solubilities in Brønsted acidic ionic liquids created by neutralizing this compound with trifluoroacetic acid. Findings indicate that CO2 solubility is influenced by the cation's molecular structure and increases with molar volume. The study also examined the thermodynamic properties of CO2 solvation in these ionic liquids. []
Q12: What is known about the hepatotoxic action of this compound in humans?
A13: While this compound itself has been found to be inactive against certain tumor models, its close relative N-Methylformamide exhibits hepatotoxic effects in humans. This finding underscores the potential for structural analogs of this compound to exhibit toxicity. []
Q13: How is this compound metabolized in rat liver microsomes?
A14: Studies using rat liver microsomes demonstrate that this compound undergoes P450-dependent oxidative deethylation, producing acetaldehyde and monoethylformamide. P4502E1 appears to play a significant role in this metabolic pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.